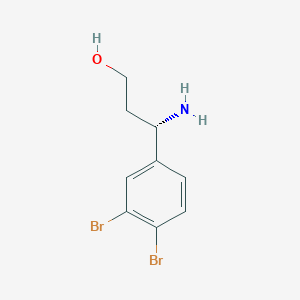![molecular formula C10H14O3 B13072219 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{7-Oxabicyclo[221]heptan-2-yl}butane-1,3-dione is a compound characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored for its ability to produce the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be further processed to form the desired bicyclic structure . The process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the butane-1,3-dione moiety.
Bicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure with a hydroxyl group instead of the butane-1,3-dione.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a similar bicyclic core with different functional groups.
Uniqueness: 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione is unique due to its combination of the oxabicycloheptane ring and the butane-1,3-dione moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-6(11)4-9(12)8-5-7-2-3-10(8)13-7/h7-8,10H,2-5H2,1H3 |
Clave InChI |
XEGJPTZKCPXSNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1CC2CCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


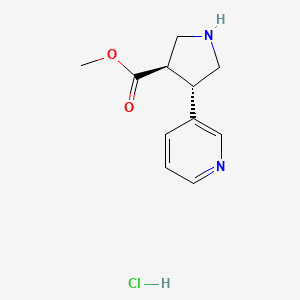

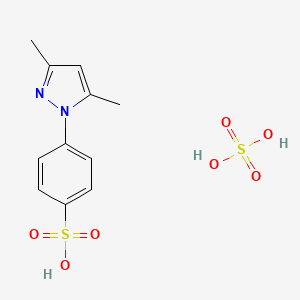
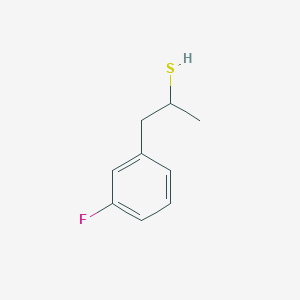
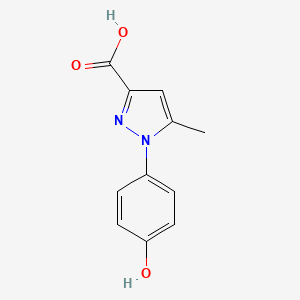
![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
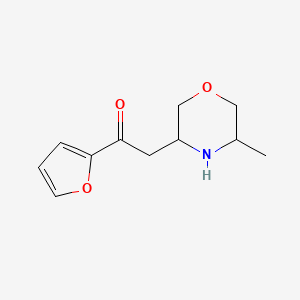
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)

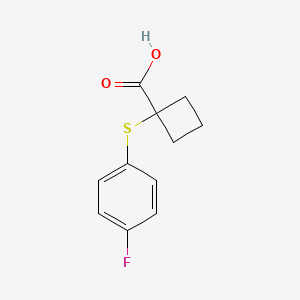
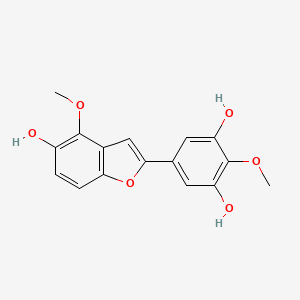

![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)
